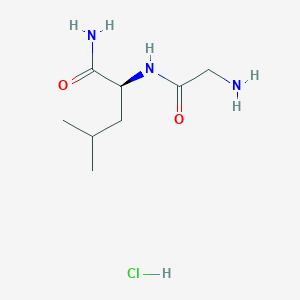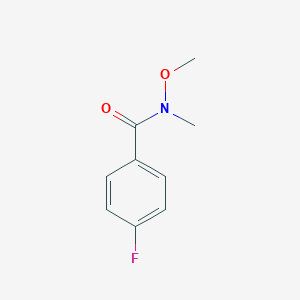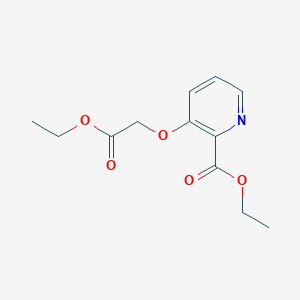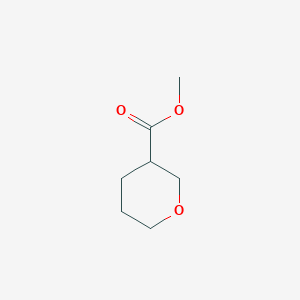
Gly-Leu amide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-Leu amide hydrochloride is a peptide compound that has gained attention in recent years due to its potential applications in scientific research. This compound is composed of two amino acids, glycine and leucine, and is commonly used in laboratory experiments to study the biochemical and physiological effects of peptides.
Mecanismo De Acción
The mechanism of action of Gly-Leu amide hydrochloride is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects. These effects include the modulation of protein-protein interactions, the stabilization of peptide structures, and the regulation of enzymatic activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Gly-Leu amide hydrochloride in laboratory experiments is its stability and resistance to degradation. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of Gly-Leu amide hydrochloride. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of its potential therapeutic applications, such as in the treatment of neurological disorders or cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Métodos De Síntesis
The synthesis of Gly-Leu amide hydrochloride involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the solid support and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Gly-Leu amide hydrochloride has been used in a variety of scientific research applications, including the study of peptide-protein interactions, peptide folding, and peptide stability. This compound has also been used to investigate the role of peptides in various biological processes, such as cell signaling and neurotransmission.
Propiedades
| 15855-88-6 | |
Fórmula molecular |
C8H18ClN3O2 |
Peso molecular |
223.7 g/mol |
Nombre IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-5(2)3-6(8(10)13)11-7(12)4-9;/h5-6H,3-4,9H2,1-2H3,(H2,10,13)(H,11,12);1H/t6-;/m0./s1 |
Clave InChI |
GMQLFFQMNNLUNX-RGMNGODLSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)CN.Cl |
SMILES |
CC(C)CC(C(=O)N)NC(=O)CN.Cl |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)



![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)



![4-(N-[4-[4-(N-(4-formylphenyl)-4-methylanilino)phenyl]phenyl]-4-methylanilino)benzaldehyde](/img/structure/B177483.png)
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B177485.png)
